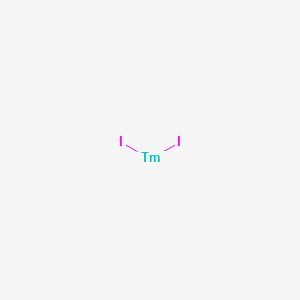
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in enantioselective synthesis. For instance, a study by Zhang and Kazlauskas (1999) details the preparation of enantiopure indane monomer via enzyme-catalyzed kinetic resolution, demonstrating its potential in creating chiral compounds (Zhang & Kazlauskas, 1999).
Chemical Synthesis and Reactions
Research by Giovannini and Pasquier (2002) explores the cyclialkylation of Arylpentanols to 2,3-Dihydro-1H-indene derivatives, highlighting the compound's role in chemical synthesis processes (Giovannini & Pasquier, 2002).
Catalysis and Organic Chemistry
Takeuchi and Yasue (1993) discuss the use of Rhodium complex-catalyzed desilylative cyclocarbonylation, a route to synthesize 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one derivatives, demonstrating its application in catalytic processes in organic chemistry (Takeuchi & Yasue, 1993).
Polymer Synthesis
The compound's role in polymer synthesis is highlighted by Hu et al. (2022), who describe the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, indicating its importance in developing new polymeric materials (Hu et al., 2022).
Antibacterial and Antifungal Properties
Research by Shinde et al. (2021) on halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates reveals potent antibacterial and antifungal properties, suggesting potential applications in medical and pharmaceutical fields (Shinde et al., 2021).
Stereochemistry and Bonding Studies
Turner et al. (2003) studied the stereochemistry and bonding of 2-(inden-3-yl)phenols and their derivatives, providing insights into the structural and stereochemical aspects of these compounds, crucial for further chemical and material science research (Turner et al., 2003).
Propiedades
IUPAC Name |
2,4,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFHZJBTTWXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454966 | |
| Record name | 2,4,7-trimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
89044-50-8 | |
| Record name | 2,4,7-trimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



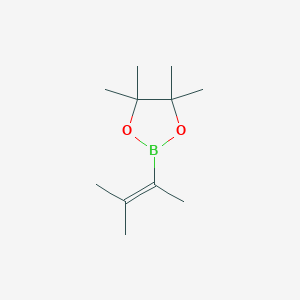
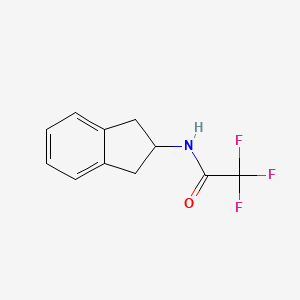
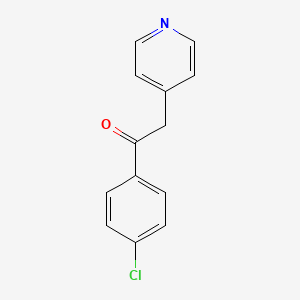
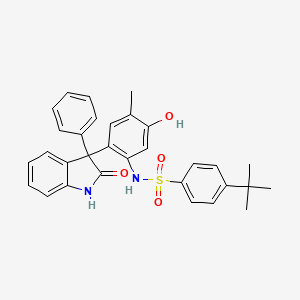
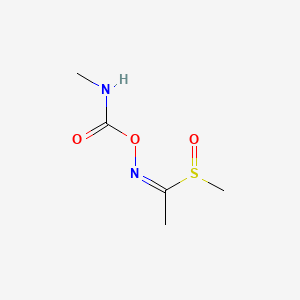

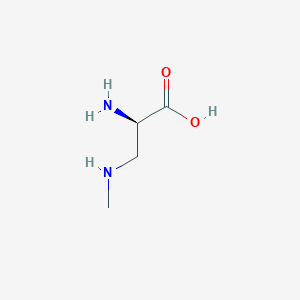
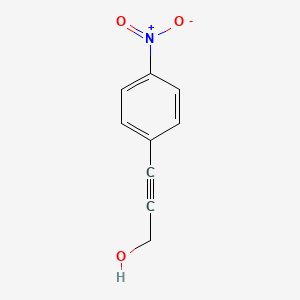
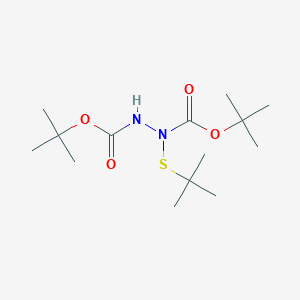
![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)


